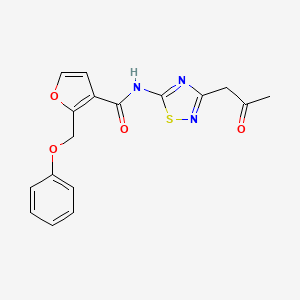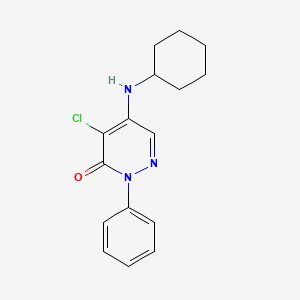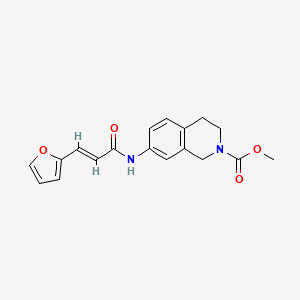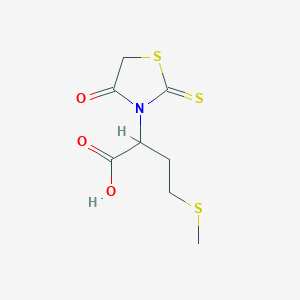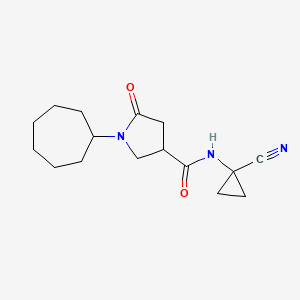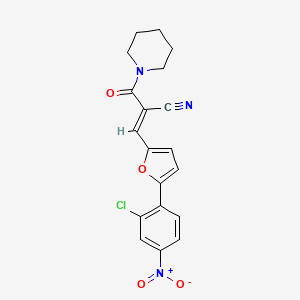
(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" is a multifaceted molecule that incorporates a furan ring, a nitrophenyl group, and a piperidine moiety within its structure. This compound is likely to be of interest due to the biological and chemical properties conferred by these functional groups.
Synthesis Analysis
The synthesis of related furan compounds has been extensively studied. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, leading to various compounds through reactions with diazomethane, acetic anhydride, and via the Mannich reaction . Additionally, the synthesis of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives has been reported, with the isomerization of cis to trans configurations upon treatment with phosphoryl chloride . These studies provide a foundation for understanding the synthetic routes that could be applied to the target compound, although the specific synthesis of "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" is not directly detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of furan compounds can be complex, with the possibility of different isomers. For example, the steric configurations of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid derivatives have been synthesized and analyzed, indicating the importance of stereochemistry in these molecules . The presence of substituents such as nitro, bromo, and acrylonitrile groups can significantly influence the molecular geometry and reactivity.
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions, including ene-reduction as demonstrated by the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi . This indicates that the compound may also be amenable to biocatalytic transformations, potentially leading to enantiomerically enriched products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" are not provided in the papers, the properties of similar furan compounds have been studied. The presence of electron-withdrawing groups such as nitro and cyano can affect the acidity, reactivity, and overall stability of the molecule. Additionally, the furan ring itself is known for its aromaticity and reactivity in various chemical contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile and its derivatives have been studied extensively for their synthesis methods and biological applications. Microwave-assisted synthesis of related pyrazoline and pyridinyl methanone derivatives has shown promising results in in vivo antiinflammatory and in vitro antibacterial activity (Ravula et al., 2016).
Cytotoxic Properties
Research has been conducted on the cytotoxic potency of acrylonitriles on human cancer cell lines, with some derivatives showing significant activity. The study highlighted the importance of structural variations for enhancing cytotoxicity (Sa̧czewski et al., 2004).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of related chalcone derivatives has been explored. Studies indicate significant shifts in absorption and fluorescence spectra due to intramolecular charge transfer interactions (Kumari et al., 2017).
Potential in Organic Solar Cells
A particular derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, as well as photovoltaic performance, were investigated, showcasing its potential in renewable energy applications (Kazici et al., 2016).
Chemosensor Applications
Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives have been synthesized and characterized as potential chemosensors for various cations. This highlights the compound's utility in analytical chemistry (Hranjec et al., 2012).
Antitubercular Agents
Derivatives of this compound have been explored as potential antitubercular agents, with some showing promising results against Mycobacterium tuberculosis. This indicates its potential in the treatment of tuberculosis (Tawari et al., 2010).
Graft Copolymerization
The compound has also been used in graft copolymerization studies with chitosan, resulting in materials with increased swelling in water and potential for antibacterial and antifungal applications (Sagheer et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-17-11-14(23(25)26)4-6-16(17)18-7-5-15(27-18)10-13(12-21)19(24)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZZRYHAXJDNV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

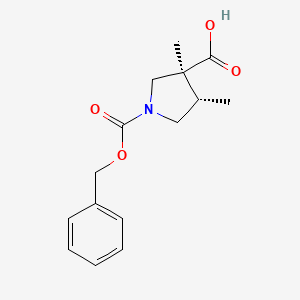
![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)
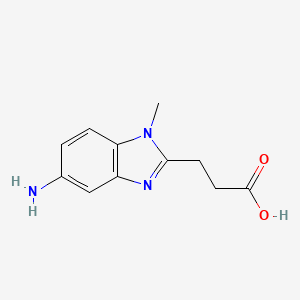
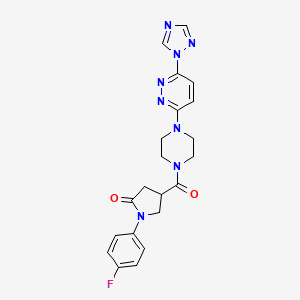
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)
![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)
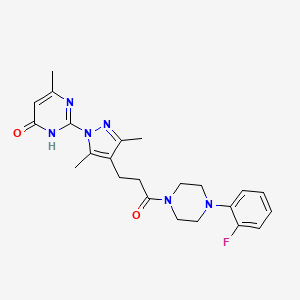
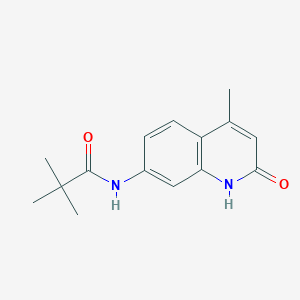
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)
